molecular formula C24H30N6O B2972622 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1206985-35-4

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2972622
CAS No.: 1206985-35-4
M. Wt: 418.545
InChI Key: VIOHMMSLKMBGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of indole, piperidine, pyrimidine, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution reactions. The final step involves the coupling of the piperazine moiety under specific reaction conditions, such as the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases such as sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propanone
  • **2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-27-17-19(20-7-3-4-8-21(20)27)15-24(31)30-13-11-29(12-14-30)23-16-22(25-18-26-23)28-9-5-2-6-10-28/h3-4,7-8,16-18H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOHMMSLKMBGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.